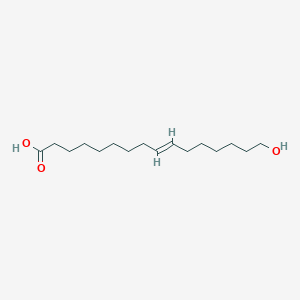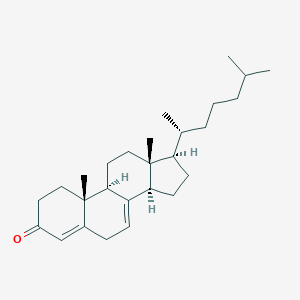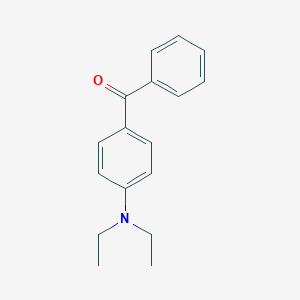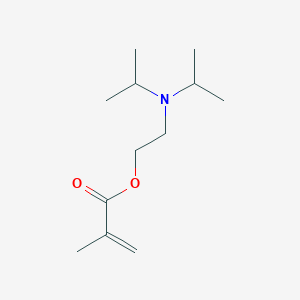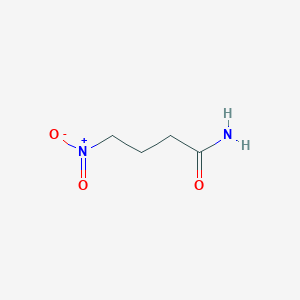
4-硝基丁酰胺
概述
描述
4-nitrobutanamide is an organic compound with the molecular formula C4H8N2O3 It is a nitro-substituted amide, which means it contains both a nitro group (-NO2) and an amide group (-CONH2)
科学研究应用
4-nitrobutanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
It is structurally similar to butyramide , which is known to interact with the aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa . This protein plays a role in the metabolism of aliphatic amides, which are organic compounds containing a carboxamide functional group.
Mode of Action
Based on its structural similarity to butyramide, it may interact with amidase enzymes, potentially influencing the metabolism of certain compounds within the cell .
Biochemical Pathways
Nitrile synthesis in biological systems, such as microbes and plants, follows two distinct pathways: aldoxime dehydratase catalyzes the formation of a carbon-nitrogen triple bond via dehydration of aldoxime to corresponding nitrile, and hydroxynitrile lyase or oxynitrilase-mediated transformation of aldehyde . Given its structural similarity to nitriles, 4-Nitrobutyramide might potentially influence these pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of 4-Nitrobutyramide. Moreover, the compound’s interaction with its biological environment, including its targets and the surrounding cellular and molecular landscape, can also influence its action .
准备方法
Synthetic Routes and Reaction Conditions
4-nitrobutanamide can be synthesized through the reaction of methyl 4-nitrobutyrate with ammonia in methanol. The reaction is typically carried out at 0°C and then warmed to room temperature, where it is stirred for 72 hours. The solvent is then evaporated, and the residue is recrystallized from ethyl acetate to yield 4-nitrobutyramide .
Industrial Production Methods
In an industrial setting, the production of 4-nitrobutyramide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may involve the use of catalysts to improve the efficiency of the reaction.
化学反应分析
Types of Reactions
4-nitrobutanamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-aminobutyramide.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon) are commonly used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used to substitute the nitro group, depending on the desired product.
Major Products Formed
4-Aminobutyramide: Formed through the reduction of 4-nitrobutyramide.
Substituted Derivatives: Formed through substitution reactions involving the nitro group.
相似化合物的比较
Similar Compounds
Butyramide: A simple amide without the nitro group.
4-Aminobutyramide: The reduced form of 4-nitrobutyramide, which has an amino group instead of a nitro group.
Uniqueness
4-nitrobutanamide is unique due to the presence of both a nitro group and an amide group in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
属性
IUPAC Name |
4-nitrobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-4(7)2-1-3-6(8)9/h1-3H2,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSYXOQIPLRISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165709 | |
| Record name | Butyramide, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15473-27-5 | |
| Record name | 4-Nitrobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15473-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyramide, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015473275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyramide, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYRAMIDE, 4-NITRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E30GVZ0180 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing S-adenosylhomocysteine analogues like 4-(5'-deoxyadenosin-5'-yl)-4-nitrobutyramide?
A1: S-Adenosylhomocysteine (SAH) is a potent inhibitor of numerous SAM-dependent methyltransferases, enzymes crucial for various cellular processes. By designing and synthesizing SAH analogues, researchers aim to develop compounds with enhanced inhibitory activity and selectivity towards specific methyltransferases. [] This selectivity is crucial for targeting specific disease pathways while minimizing off-target effects. 4-(5'-deoxyadenosin-5'-yl)-4-nitrobutyramide, structurally similar to SAH, holds promise as a potential inhibitor and a valuable tool for studying these enzymes. []
Q2: How does the synthesis of 4-(5'-deoxyadenosin-5'-yl)-4-nitrobutyramide contribute to the pursuit of novel antibiotics like sinefungin and A9145C?
A2: Sinefungin and A9145C are nucleoside antibiotics known to potently inhibit specific SAM-dependent methyltransferases. [] The chemical strategies employed in synthesizing 4-(5'-deoxyadenosin-5'-yl)-4-nitrobutyramide, particularly the incorporation of the 4-nitrobutyramide moiety, are anticipated to be instrumental in the total synthesis of these complex antibiotics. [] This synthetic approach paves the way for developing new therapeutic agents against infections and other diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

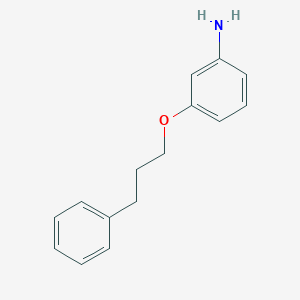

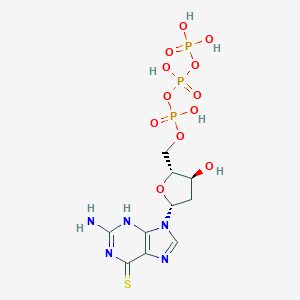
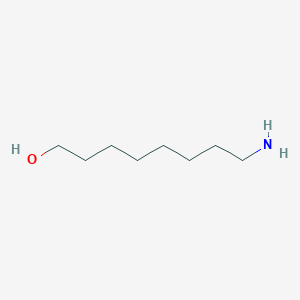
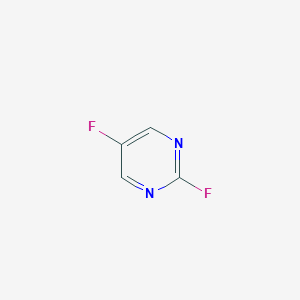
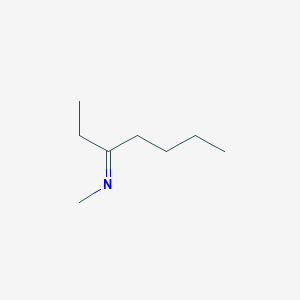

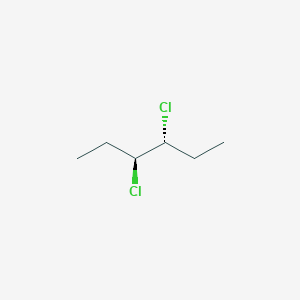

![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
